molecular formula C20H20N4O3 B2976517 3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1904259-34-2

3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Katalognummer: B2976517
CAS-Nummer: 1904259-34-2
Molekulargewicht: 364.405
InChI-Schlüssel: RIMGIJFOYPKSQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one belongs to the 3H-quinazolin-4-one class, a scaffold renowned for diverse therapeutic activities, including anticancer, antifungal, and CNS modulation . Its structure features:

  • A quinazolin-4(3H)-one core, known for hydrogen-bonding interactions with biological targets.
  • A pyrrolidin-1-yl-2-oxoethyl side chain, providing conformational flexibility.

Eigenschaften

IUPAC Name

3-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-5-4-8-18(22-14)27-15-9-10-23(11-15)19(25)12-24-13-21-17-7-3-2-6-16(17)20(24)26/h2-8,13,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMGIJFOYPKSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine moiety: This step involves the reaction of the quinazolinone intermediate with a pyrrolidine derivative.

    Attachment of the 6-methylpyridin-2-yl group: This is typically done through nucleophilic substitution reactions, where the pyrrolidine intermediate reacts with a 6-methylpyridin-2-yl halide.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Materials Science: The unique structural properties of this compound make it useful in the design of advanced materials, such as organic semiconductors and polymers.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of 3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights key structural differences and inferred biological implications:

Compound Name/Structure Key Substituents Biological Activity (Reported/Inferred) References
Target Compound Quinazolinone core; pyrrolidinyl-oxy-(6-methylpyridin-2-yl); 2-oxoethyl linker Potential enzyme modulation or antioxidant activity -
2-Pentylquinazolin-4(3H)-one (8) 2-Pentyl group Antioxidant (EC~50~: 12–18 μM)
Benzoquinazolinone 12 Benzoquinazolinone core; pyridinylmethyl group Allosteric modulator (100-fold higher potency vs BQCA)
6-Chloro-2-(2-(3-chloro-4-fluorophenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one 3-Chloro-4-fluorophenoxy; pyridinyl; halogen substituents Anticancer (IC~50~ values pending)
3-(2-(4-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one Piperidine linker; pyranyloxy group Unknown (structural rigidity may affect bioavailability)
3-(3-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one Triazole-pyrrolidine hybrid Potential kinase inhibition (triazole-mediated H-bonding)

Key Observations

A. Substituent Effects on Bioactivity
  • The target compound lacks halogens, suggesting divergent mechanisms.
  • Heterocyclic Linkers : The target’s pyrrolidine-oxy-pyridine side chain contrasts with piperidine-based analogs (e.g., ). Pyrrolidine’s smaller ring size may confer greater conformational flexibility, influencing target binding kinetics .
B. Core Modifications
  • Benzoquinazolinone vs. Quinazolinone: Benzoquinazolinone 12 () demonstrates enhanced potency due to extended aromaticity, whereas the target’s simpler quinazolinone core may prioritize metabolic stability .
  • Oxadiazole and Thioacetamide Conjugates : Derivatives like compound 11 () with 1,3,4-oxadiazole moieties show improved antioxidant capacity, suggesting the target’s pyridine-pyrrolidine system could be optimized for redox activity .
C. Physicochemical Properties
  • The target’s 6-methylpyridin-2-yloxy group increases lipophilicity (clogP ~2.8 estimated) compared to polar analogs like N-(pyrazin-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide (), which contains sulfonamide and thioether groups (clogP ~1.2) .
  • 2-Oxoethyl Linker : This moiety may facilitate hydrogen bonding with catalytic residues in enzymes, akin to carbonyl-containing derivatives in and .

Biologische Aktivität

The compound 3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Structural Characteristics

The structural formula of the compound includes a quinazolinone core, which is known for its diverse biological properties. The presence of a 6-methylpyridin-2-yl ether and a pyrrolidine ring enhances its reactivity and potential interactions with biological targets. The molecular structure can be summarized as follows:

Component Description
Core Structure Quinazolin-4(3H)-one
Functional Groups Pyrrolidine ring, 6-methylpyridine ether
Key Features Heterocyclic compound with potential enzyme inhibition properties

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. A notable study reported that certain quinazolinone derivatives displayed IC50 values ranging from 10 μM to 12 μM against these cell lines, suggesting potent cytotoxic effects .

Enzyme Inhibition

The compound's structural similarity to known enzyme inhibitors implies potential activity against various enzymes. Preliminary studies suggest it may interact with kinases involved in cancer progression, although specific data on this compound's inhibitory effects remain limited. Further investigations are necessary to elucidate its mechanism of action.

Antimicrobial Activity

Quinazolinones have been documented for their antibacterial and antifungal properties. The presence of heterocyclic rings in the structure enhances their ability to disrupt microbial cell functions. While direct studies on this specific compound are scarce, related quinazolinone derivatives have shown promising antimicrobial effects .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various quinazolinone derivatives, revealing that compounds with similar structural features to our target compound demonstrated significant growth inhibition in cancer cell lines. Notably, compounds exhibited dose-dependent cytotoxicity, reinforcing the need for further exploration of this compound's effects .
  • Mechanistic Insights : Investigations into the mechanism of action suggest that quinazolinones may interfere with signaling pathways crucial for tumor growth and survival. By binding to specific receptors or enzymes, these compounds could alter cellular responses leading to apoptosis in cancer cells.
  • Synthesis and Optimization : The synthesis of 3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves multi-step organic reactions, optimizing conditions for yield and purity. Techniques such as microwave-assisted synthesis have been shown to enhance reaction efficiency .

Q & A

Q. How can research on this compound be integrated into broader pharmacological or chemical theories?

  • Methodology : Link SAR findings to established frameworks like lock-and-key binding models or transition-state analog theories. For example, the pyrrolidine-2-one moiety may mimic peptide bonds in enzyme inhibition. Use cheminformatics tools (e.g., QSAR) to predict novel analogs with enhanced properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.